molecular formula C13H23O4P B14280909 Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester CAS No. 153171-96-1

Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester

Cat. No.: B14280909
CAS No.: 153171-96-1
M. Wt: 274.29 g/mol
InChI Key: MQCJKTVNWGONII-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester is an organophosphorus compound. It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a cyclohexyl ring with an oxo and propenyl substituent. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .

Industrial Production Methods

Industrial production of phosphonates often begins with phosphorous acid (H₃PO₃), which is alkylated to form various phosphonic acids and their derivatives. The Michaelis-Arbuzov reaction is a common method used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride.

    Substituting agents: Such as alkyl halides.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor of enzymes that utilize phosphate groups, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester is unique due to its specific structural features, such as the cyclohexyl ring with an oxo and propenyl substituent. These features confer distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

153171-96-1

Molecular Formula

C13H23O4P

Molecular Weight

274.29 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C13H23O4P/c1-4-10-13(11-8-7-9-12(13)14)18(15,16-5-2)17-6-3/h4H,1,5-11H2,2-3H3

InChI Key

MQCJKTVNWGONII-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CCCCC1=O)CC=C)OCC

Origin of Product

United States

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